Cas no 53960-15-9 (Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole-based ester compound with notable applications in pharmaceutical and agrochemical research. Its structural features, including the methoxy and phenyl substituents, contribute to its versatility as an intermediate in organic synthesis. The compound exhibits favorable stability under standard conditions and demonstrates compatibility with various reaction conditions, making it suitable for further functionalization. Its well-defined molecular structure allows for precise modifications, enabling the development of targeted bioactive molecules. The ester group enhances solubility in common organic solvents, facilitating handling in laboratory settings. This compound is particularly valuable for researchers exploring heterocyclic chemistry and seeking to develop novel pyrazole derivatives with potential biological activity.
Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate structure
53960-15-9 structure
Product Name:Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate
CAS No:53960-15-9
MF:C13H14N2O3
MW:246.261863231659
CID:355991
PubChem ID:12334789
Update Time:2025-10-29

Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 5-methoxy-1-phenyl-, ethyl ester
    • ethyl 5-methoxy-1-phenylpyrazole-3-carboxylate
    • NS-03560
    • ethyl5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
    • ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate
    • DTXSID70491087
    • 53960-15-9
    • AKOS027460599
    • Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate
    • Inchi: 1S/C13H14N2O3/c1-3-18-13(16)11-9-12(17-2)15(14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
    • InChI Key: ACOYTVKWAQINBN-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(C(=O)OCC)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 246.10052
  • Monoisotopic Mass: 246.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 53.4Ų

Experimental Properties

  • PSA: 53.35

Ethyl 5-Methoxy-1-phenyl-1H-pyrazole-3-carboxylate Security Information

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